molecular formula C23H23N3OS B11302185 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11302185
M. Wt: 389.5 g/mol
InChI Key: VPQAWNMJYDZBEY-UHFFFAOYSA-N
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Description

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolone core, a thiazole ring, and a diphenylpropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3OS/c1-16-15-28-23(25-16)21-20(27)14-26(22(21)24)13-12-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,15,19,24,27H,12-14H2,1H3

InChI Key

VPQAWNMJYDZBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCC(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the thiazole ring and the diphenylpropyl group. Common reagents used in these reactions include amines, thioamides, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 951965-12-1

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The mechanism often involves inhibiting bacterial enzymes critical for cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study demonstrated that a series of thiazolopyridine derivatives, structurally related to the target compound, exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against resistant strains of bacteria . This suggests that modifications to the thiazole ring can enhance antimicrobial potency.

Anti-inflammatory Properties

The compound's structure allows it to interact with biological pathways involved in inflammation. Research has indicated that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory responses .

Case Study: Inhibition Studies

In a molecular docking study, derivatives were tested for their ability to inhibit COX enzymes. The results showed promising binding affinities, indicating potential as anti-inflammatory agents . This opens avenues for developing new therapeutic agents targeting inflammatory diseases.

Anticancer Potential

There is emerging evidence that compounds featuring pyrrolidine and thiazole structures can exhibit anticancer activities. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Cytotoxicity Assessment

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives, thiazole-containing molecules, and diphenylpropyl-substituted compounds. Examples include:

  • 5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one analogs with different substituents.
  • Thiazole derivatives with varying functional groups.
  • Diphenylpropyl-substituted compounds with different core structures.

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of the pyrrolone core, thiazole ring, and diphenylpropyl group in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-amino-1-(3,3-diphenylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, thiazole moiety, and a diphenylpropyl group. The structural formula can be represented as follows:

C20H22N2S\text{C}_{20}\text{H}_{22}\text{N}_2\text{S}

This configuration contributes to its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives of thiazole have demonstrated efficacy against herpes viruses and cytomegalovirus (CMV) . This suggests potential therapeutic applications in treating viral infections.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the activity of lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. For instance, a related compound reduced 5-LOX product levels significantly in activated human polymorphonuclear leukocytes (PMNLs) .

Anticancer Potential

Compounds with similar structural features have also been investigated for their anticancer properties. Studies indicate that they may modulate pathways involved in tumor growth and metastasis. Specifically, interactions with lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression, have been observed .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in inflammation and viral replication.
  • Receptor Interactions : It may interact with specific receptors or proteins that mediate cellular responses to stimuli.
  • Modulation of Gene Expression : By influencing epigenetic factors like LSD1, the compound may alter gene expression patterns related to disease processes.

Study on Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives for their antiviral activity against CMV. The results indicated that modifications to the thiazole ring significantly enhanced antiviral potency .

CompoundIC50 (μM)Viral Target
Compound A0.45 ± 0.05CMV
Compound B0.38 ± 0.03HSV
5-amino...TBDTBD

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit 5-LOX activity in PMNLs. The findings suggested that certain structural modifications could enhance inhibitory effects .

CompoundPMNL Inhibition (%)Isolated Enzyme Inhibition (%)
Compound C82 ± 775 ± 5
Compound D90 ± 685 ± 4
5-amino...TBDTBD

Q & A

Basic Research Question: What experimental strategies are recommended for optimizing the synthesis yield of this compound?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters, such as temperature, solvent ratios, and catalyst loading. For example:

  • Chromatographic Purification : Use column chromatography with ethyl acetate/hexane (1:4) to isolate intermediates, as described for structurally similar pyrrolone derivatives .
  • Recrystallization : Post-synthesis, recrystallize the crude product from 2-propanol to enhance purity and yield .
  • Temperature Control : Maintain low temperatures (–20 to –15°C) during critical steps (e.g., diazomethane additions) to minimize side reactions .

Advanced Research Question: How can Design of Experiments (DoE) principles address contradictions in reaction yield data?

Methodological Answer:
DoE reduces variability by statistically analyzing factors like reactant stoichiometry, solvent polarity, and reaction time. For instance:

  • Factorial Designs : Test interactions between variables (e.g., dichloromethane volume vs. triethylamine concentration) to identify dominant factors affecting yield .
  • Response Surface Methodology : Model nonlinear relationships, such as temperature gradients impacting cyclization efficiency in pyrrolone synthesis .
  • Data Validation : Cross-reference experimental results with computational reaction path simulations (e.g., quantum chemical calculations) to resolve discrepancies .

Basic Research Question: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substituent positions (e.g., 4-methylthiazole vs. diphenylpropyl groups) via chemical shift analysis .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ ions) to rule out byproducts .
  • FTIR : Identify functional groups (e.g., NH stretching in the 5-amino moiety) .

Advanced Research Question: How can computational methods improve reaction pathway predictions for derivatives?

Methodological Answer:
Integrate quantum mechanics (QM) and information science:

  • Reaction Path Search : Use QM (e.g., DFT) to simulate intermediates in cyclization steps, such as the formation of the 1,2-dihydro-3H-pyrrol-3-one core .
  • Machine Learning : Train models on existing data (e.g., solvent effects on yields from ) to predict optimal conditions for novel derivatives .
  • Transition State Analysis : Identify energy barriers in multi-step syntheses (e.g., thiazole ring formation) to prioritize feasible pathways .

Advanced Research Question: How should researchers design structure-activity relationship (SAR) studies for pyrrolone-thiazole hybrids?

Methodological Answer:
Focus on modular substitutions and bioactivity assays:

  • Core Modifications : Replace the 4-methylthiazole with other heterocycles (e.g., pyrazole or imidazole) and assess solubility changes via HPLC .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to correlate diphenylpropyl group orientation with target binding .
  • In Vitro Testing : Screen derivatives for activity against relevant targets (e.g., kinase inhibition) using dose-response curves .

Basic Research Question: What foundational training is recommended for handling complex heterocyclic syntheses?

Methodological Answer:

  • Coursework : Enroll in programs covering Chemical Biology Methods & Experimental Design to master techniques like diazomethane handling and vacuum distillation .
  • Mentorship : Collaborate with experts in multi-step organic synthesis to troubleshoot challenges (e.g., low yields in cyclization steps) .

Advanced Research Question: How to address low reproducibility in multi-step syntheses?

Methodological Answer:

  • Intermediate Characterization : Use LC-MS or TLC to verify purity after each step (e.g., before proceeding to sulfonylation or cyclization) .
  • Batch Consistency : Standardize reagents (e.g., diazomethane concentration) and storage conditions to minimize variability .
  • Error Analysis : Apply root-cause analysis to identify bottlenecks (e.g., moisture sensitivity in amine-protection steps) .

Advanced Research Question: What strategies validate conflicting spectral data for novel analogs?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons near the diphenylpropyl group) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing NH with ND) to confirm peak assignments in complex spectra .
  • Cross-Platform Validation : Compare HRMS data with MALDI-TOF results to ensure mass accuracy .

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